2,2-Dimethyl-1,3-dioxan-5-ol
Overview
Description
2,2-Dimethyl-1,3-dioxan-5-ol is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a liquid at room temperature and is known for its unique structure, which includes a dioxane ring with two methyl groups at the 2-position and a hydroxyl group at the 5-position . This compound is used in various chemical reactions and has applications in different scientific fields.
Mechanism of Action
Target of Action
It’s known to be used in the preparation of other compounds , suggesting its role as a reactant in various chemical reactions.
Mode of Action
2,2-Dimethyl-1,3-dioxan-5-ol interacts with its targets through chemical reactions. For instance, it’s used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol by reducing with lithium aluminum hydride . It’s also used in the annulation of bete-(hetero)aryl-alfa-nitro-alfa,beta-enals .
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it’s used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol . The exact molecular and cellular effects would depend on the specific reactions and the compounds formed.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be synthesized by the reaction of epichlorohydrin and isopropanol under alkaline conditions
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that this compound can interact with enzymes or cofactors
Preparation Methods
2,2-Dimethyl-1,3-dioxan-5-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2,2-dimethyl-1,3-dioxan-5-one using lithium aluminum hydride (LiAlH4) . The reaction typically occurs under controlled conditions to ensure the complete reduction of the ketone to the corresponding alcohol . Industrial production methods may involve continuous flow technology to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
2,2-Dimethyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-1,3-dioxan-5-ol has several applications in scientific research:
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-ol can be compared with other similar compounds, such as:
2,2-Dimethyl-1,3-dioxan-5-one: This compound is the oxidized form of this compound and has a ketone group instead of a hydroxyl group.
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid: This compound has a carboxylic acid group at the 5-position instead of a hydroxyl group.
2,2-Dimethyl-1,3-dioxane-5-methanol: This compound has a methanol group at the 5-position instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of a dioxane ring with two methyl groups and a hydroxyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxan-5-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-3-5(7)4-9-6/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNOMSJAJQUXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452433 | |
Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3391-30-8 | |
Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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